Myrtucommulone A - 54247-21-1

Myrtucommulone A

Catalog Number: EVT-275848
CAS Number: 54247-21-1
Molecular Formula: C38H52O10
Molecular Weight: 668.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myrtucommulone A is an aromatic ketone.
2,4-Bis[(R)-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxo-1-cyclohexenyl)-2-methylpropyl]-6-(2-methylpropanoyl)benzene-1,3,5-triol is a natural product found in Corymbia scabrida and Myrtus communis with data available.
Overview

Myrtucommulone A is a naturally occurring compound primarily derived from the plant Myrtus communis, commonly known as myrtle. This compound belongs to a class of substances known as acylphloroglucinols, which are characterized by their complex structures and diverse biological activities. Myrtucommulone A has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Source

Myrtucommulone A is extracted from the leaves and fruits of Myrtus communis. The plant is native to the Mediterranean region and has been traditionally used in herbal medicine for its various health benefits. The compound was first identified and isolated in the early 2000s, leading to extensive research into its chemical properties and biological activities.

Classification

Myrtucommulone A is classified as a meroterpenoid, a subclass of natural products that combine terpenoid and non-terpenoid components. It is specifically categorized under the acylphloroglucinol derivatives due to its structural features, which include a phloroglucinol core modified with acyl groups.

Synthesis Analysis

The synthesis of Myrtucommulone A has been approached through various methods, reflecting the complexity of its structure.

Methods

  1. Total Synthesis: The first total synthesis of Myrtucommulone A was reported by Müller et al., utilizing commercially available precursors. This synthetic route involved multiple steps, including cyclization reactions and careful control of reaction conditions to achieve the desired stereochemistry .
  2. Asymmetric Synthesis: Asymmetric synthesis techniques have also been employed to produce enantiomerically pure forms of Myrtucommulone A. Researchers have explored methods using chiral auxiliaries and metal-catalyzed reactions to enhance the selectivity of the synthesis .
  3. Biomimetic Synthesis: Recent studies have introduced biomimetic approaches that mimic natural biosynthetic pathways. This method aims to simplify the synthesis while maintaining high yields and purity of Myrtucommulone A .

Technical Details

The synthesis typically involves key steps such as:

  • Formation of intermediate compounds through Claisen reactions.
  • Cyclization processes that create the characteristic ring structures.
  • Purification techniques like chromatography to isolate Myrtucommulone A from reaction mixtures.
Molecular Structure Analysis

Myrtucommulone A has a complex molecular structure characterized by multiple rings and functional groups.

Structure

The molecular formula for Myrtucommulone A is C38H52O10C_{38}H_{52}O_{10}. Its structure includes:

  • A central phloroglucinol unit.
  • Various acyl groups attached at specific positions, contributing to its biological activity.

Data

Crystallographic studies have provided detailed insights into its three-dimensional arrangement, revealing information about bond lengths, angles, and stereochemistry, which are crucial for understanding its reactivity and interactions with biological targets .

Chemical Reactions Analysis

Myrtucommulone A participates in several chemical reactions that are relevant for its biological activities.

Reactions

  1. Oxidation Reactions: Myrtucommulone A can undergo oxidation, which may enhance its antimicrobial properties.
  2. Esterification: The presence of hydroxyl groups allows for esterification reactions, potentially modifying its solubility and bioactivity.
  3. Michael Addition: This reaction can be utilized in synthesizing derivatives with enhanced pharmacological profiles.

Technical Details

The reactivity of Myrtucommulone A is influenced by its functional groups, which can interact with various biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action for Myrtucommulone A involves multiple pathways that contribute to its therapeutic effects.

Process

  1. Anti-inflammatory Activity: Myrtucommulone A inhibits pro-inflammatory cytokines, reducing inflammation in vitro and in vivo models.
  2. Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits key metabolic pathways, leading to bacterial cell death.
  3. Antioxidant Properties: It scavenges free radicals, thereby protecting cells from oxidative stress.

Data

Studies have demonstrated that Myrtucommulone A exhibits significant activity against various pathogens, including bacteria and fungi, supporting its potential use in treating infectious diseases .

Physical and Chemical Properties Analysis

Myrtucommulone A exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Melting Point: The melting point ranges between 56-58 °C.
  • Solubility: It is soluble in organic solvents like chloroform but less soluble in water.

Chemical Properties

  • Stability: Myrtucommulone A is stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Its functional groups make it reactive towards electrophiles and nucleophiles, facilitating various chemical transformations.
Applications

Myrtucommulone A has several scientific applications due to its bioactive properties:

  1. Pharmaceutical Development: It is being explored as a lead compound for developing new anti-inflammatory and antimicrobial drugs.
  2. Natural Product Research: Its unique structure makes it a subject of interest in studies related to natural product chemistry.
  3. Agricultural Uses: Potential applications include developing natural pesticides or growth enhancers based on its antimicrobial properties.

Research continues to uncover further applications for Myrtucommulone A, highlighting its significance in both medicinal chemistry and natural product research .

Introduction to Myrtucommulone A

Definition and Classification as an Acylphloroglucinol Derivative

Myrtucommulone A (MC-A) is a specialized dimeric acylphloroglucinol metabolite characterized by a C38H52O10 molecular formula (nominal mass 668 Da). Its structure features a central phloroglucinol core (1,3,5-trihydroxybenzene) acylated with two syncarpic acid-derived moieties (4-hydroxy-3-methylbut-2-enoic acid) linked via an isobutyl bridge [2] [10]. This places MC-A within the oligomeric acylphloroglucinol subclass, distinguished from monomeric forms (e.g., myrtucommulone B) and phloroglucinol-terpene adducts (e.g., myrtucommulone K). The compound exhibits stereogenic centers, with its relative configuration determined through ROESY NMR correlations [10]. MC-A’s structural complexity arises from the dimerization of β-triketone precursors, leading to a highly conjugated system responsible for its bioactivity [2] [3].

Table 1: Structural Analogs of Myrtucommulone A in Myrtaceae

CompoundFormulaNominal Mass (Da)Key Structural FeaturesPrimary Plant Sources
Myrtucommulone AC38H52O10668Dimeric acylphloroglucinolMyrtus communis, Corymbia scabrida
Myrtucommulone BC25H32O5412Monomeric acylphloroglucinolMyrtus communis
Myrtucommulone DC38H50O9650Oxidized variant of MC-AMyrtus communis, Corymbia scabrida
Rhodomyrtone AC26H34O6442Acylphloroglucinol with prenyl chainRhodomyrtus tomentosa
Callistenone CC29H40O8516Phloroglucinol-terpene hybridMelaleuca citrina

Natural Sources and Biosynthesis in Myrtaceae Species

MC-A is predominantly isolated from aerial tissues of Myrtus communis L. (common myrtle), an evergreen shrub native to Mediterranean ecosystems [2] [4]. Significant quantities also occur in Australian Myrtaceae, including:

  • Corymbia scabrida (seeds, leaves) [10]
  • Eucalyptus spp. (e.g., E. globulus) [2]
  • Eugenia spp. (e.g., E. mosenii, E. prasina) [1]

Biosynthetically, MC-A originates from polyketide precursors derived from malonyl-CoA. Flavesone (a β-triketone) undergoes reduction and dehydration to form isobutylidenesyncarpic acid, which dimerizes via electrophilic aromatic substitution or undergoes hetero-Diels-Alder (HDA) cyclizations to generate complex oligomers [3] [5]. Isotope labeling studies suggest light-dependent biosynthesis, with higher yields observed in sun-exposed leaves [2]. Chemotaxonomic analyses confirm MC-A as a phylogenetic marker for specific Myrtaceae lineages, particularly the Myrtoideae subfamily [2] [4].

Historical Context of Discovery and Early Pharmacological Studies

MC-A was first isolated in 1974 by Kashman and colleagues from Myrtus communis leaf extracts using bioactivity-guided fractionation targeting antibacterial compounds [2] [3]. Initial structural characterization was limited by technology, leading to revisions in 2008 when Carroll et al. successfully isolated MC-A as a single pure compound from Corymbia scabrida seeds using reverse-phase HPLC and confirmed its structure via 2D NMR (COSY, HMBC, ROESY) and high-resolution mass spectrometry [10].

Early pharmacological screening (1970s–1990s) revealed:

  • Gram-positive antibacterial activity against Staphylococcus aureus (MIC ≤ 5 µg/mL) [2]
  • Anti-Epstein-Barr virus (EBV) effects via lytic cycle inhibition [2]
  • Cytotoxic properties against murine P388 leukemia cells (IC50 ~1.8 µM) [10]

The 2000s saw expanded interest, with MC-A identified as a multitarget inhibitor in SARS-CoV-2 studies, disrupting viral entry (Spike-ACE2 binding) and replication (3CLpro inhibition) [1]. Its affinity for thyrotropin-releasing hormone receptor-2 (TRH-R2; IC50 39 µM) further highlighted neuropharmacological potential [10].

Table 2: Key Bioactivities of Myrtucommulone A

Biological ActivityExperimental ModelKey FindingsReference
SARS-CoV-2 inhibitionIn vitro RBD:ACE2 assayDisrupted Spike-ACE2 complex formation [1]
3CLpro inhibitionFRET-based protease assayInhibited SARS-CoV-2 main protease (72% at 250 µg/mL) [1]
TRH-R2 bindingRat receptor binding assayIC50 = 39 µM [10]
Antibacterial activityStaphylococcus aureusMIC ≤ 5 µg/mL [2]
Anticancer effectsP388 murine leukemiaIC50 ~1.8 µM [10]

Properties

CAS Number

54247-21-1

Product Name

Myrtucommulone A

IUPAC Name

5-hydroxy-2,2,6,6-tetramethyl-4-[(1R)-2-methyl-1-[2,4,6-trihydroxy-3-[(1R)-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione

Molecular Formula

C38H52O10

Molecular Weight

668.8 g/mol

InChI

InChI=1S/C38H52O10/c1-15(2)18(22-29(43)35(7,8)33(47)36(9,10)30(22)44)20-26(40)21(28(42)24(27(20)41)25(39)17(5)6)19(16(3)4)23-31(45)37(11,12)34(48)38(13,14)32(23)46/h15-19,40-43,45H,1-14H3/t18-,19-/m1/s1

InChI Key

BIHONVMOJSPPFL-RTBURBONSA-N

SMILES

CC(C)C(C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)C(C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O

Solubility

Soluble in DMSO

Synonyms

Myrtucommulone

Canonical SMILES

CC(C)C(C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)C(C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O

Isomeric SMILES

CC(C)[C@H](C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)[C@H](C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.